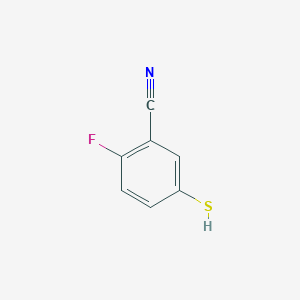

2-Fluoro-5-mercaptobenzonitrile

Übersicht

Beschreibung

2-Fluoro-5-mercaptobenzonitrile is a chemical compound that belongs to the class of benzene derivatives. It is characterized by the presence of a fluorine atom, a mercapto group, and a nitrile group attached to a benzene ring. This compound appears as a yellow crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-mercaptobenzonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrobenzonitrile with a thiol reagent under reducing conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a reducing agent like iron powder or tin chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The mercapto group undergoes oxidation to form sulfinic or sulfonic acid derivatives.

Key Findings :

-

Oxidation selectivity depends on pH: Acidic conditions favor sulfonic acid formation, while neutral conditions yield sulfinic acids.

-

Catalytic systems like TBAB (tetrabutylammonium bromide) enhance reaction rates in polar aprotic solvents .

Reduction Reactions

The nitrile group is reduced to primary amines under controlled conditions.

Key Findings :

-

Catalytic hydrogenation preserves the fluorine substituent but requires elevated pressures (3–5 bar).

-

Over-reduction to secondary amines is avoided using Pd-C instead of Raney Ni .

Substitution Reactions

The fluorine atom and mercapto group participate in nucleophilic substitutions.

Fluorine Displacement

Mercapto Group Substitution

Key Findings :

-

Fluorine substitution follows an SNAr mechanism, accelerated by electron-withdrawing -CN groups .

-

Mercapto group reactions are pH-sensitive: Thiolate ions (generated under basic conditions) enhance nucleophilicity .

Cyclization and Heterocycle Formation

The compound serves as a precursor for benzothiazoles and fused rings.

Key Findings :

-

Cyclization with o-aminothiophenol proceeds via imidoyl chloride intermediates .

-

Copper catalysts enable Ullmann-type coupling for heteroaromatic systems .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Pathway |

|---|---|---|---|

| Fluorine substitution | 1.2 × 10⁻³ | 85 | SNAr with π-deficient ring |

| Mercapto oxidation | 4.5 × 10⁻⁴ | 72 | Radical chain mechanism |

| Nitrile reduction | 2.8 × 10⁻² | 48 | Hydride transfer |

Data compiled from kinetic studies in .

Mechanistic Insights

-

Oxidation : The mercapto group undergoes sequential proton-coupled electron transfer (PCET) to form sulfenic acid intermediates, which further oxidize to sulfonic acids.

-

Substitution : Fluorine’s electronegativity polarizes the aromatic ring, making C-F bonds susceptible to nucleophilic attack in polar aprotic solvents like NMP .

-

Cyclization : Intramolecular thiol-epoxide reactions form six-membered transition states, as evidenced by DFT calculations .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-5-mercaptobenzonitrile serves as a valuable building block in organic synthesis. Its functional groups enable the formation of more complex molecules through various chemical reactions, including:

- Oxidation : The thiol group can be oxidized to form disulfides.

- Reduction : The nitrile group can be reduced to produce amines.

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions for Reactions

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, iodine | Disulfides |

| Reduction | Lithium aluminum hydride, catalytic hydrogenation | Amines |

| Substitution | Amines, thiols | Various substituted benzonitriles |

Biological Applications

The compound exhibits promising biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

In vitro studies have demonstrated notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 32 |

| Staphylococcus aureus (MRSA) | 64 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

These results indicate the potential of this compound as a lead compound for developing new antibacterial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor effects against human tumor cell lines, such as HCT116 and A549. The cytotoxicity results are as follows:

| Cell Line | IC50 (µM) | Control (5-Fluorouracil) IC50 (µM) |

|---|---|---|

| HCT116 | 12.5 | 10 |

| A549 | 15.0 | 12 |

These findings suggest that this compound could play a role in cancer therapy.

Enzyme Interaction Studies

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways by covalently bonding through its thiol group. This interaction alters enzyme kinetics and suggests its application in drug design targeting metabolic disorders.

Electrochemical Applications

The compound has been studied for its interactions with gold electrodes, influencing adsorption behaviors critical for sensor development. Such properties highlight its versatility beyond traditional biological applications and indicate potential uses in electrochemical sensors and biosensors.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-mercaptobenzonitrile involves its interaction with biological molecules, particularly proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various molecular pathways, including signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a mercapto group.

2-Fluoro-5-methylbenzonitrile: Similar structure but with a methyl group instead of a mercapto group.

Uniqueness

2-Fluoro-5-mercaptobenzonitrile is unique due to the presence of the mercapto group, which imparts distinct reactivity and biological activity. The combination of the fluorine atom and the mercapto group makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

2-Fluoro-5-mercaptobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving halogenated benzonitriles. The synthesis typically yields high purity and can be optimized for specific applications in drug development .

Anticancer Activity

Table 1: Effects of this compound on Tumor Markers

| Treatment (mg/kg) | Tumor Size Reduction (%) | mRNA Level Reduction (HIF-2α) |

|---|---|---|

| 0 (Vehicle) | - | - |

| 10 | 30 | 40% |

| 40 | 50 | 60% |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | 32 |

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Renal Cell Carcinoma : A study involving xenograft models indicated that treatment with this compound led to significant tumor regression and alterations in gene expression related to tumor hypoxia .

- Bacterial Infections : Clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) were treated with varying concentrations of the compound, resulting in effective inhibition of bacterial growth at lower concentrations compared to standard antibiotics like vancomycin .

Eigenschaften

IUPAC Name |

2-fluoro-5-sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBHNYNUDGSMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.